![molecular formula C13H10ClN3O2S B1291437 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252723-16-3](/img/structure/B1291437.png)
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also an intermediate of the bulk drug, Tofatinib, which is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .
Synthesis Analysis
The synthesis of 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is also described .Molecular Structure Analysis
The molecular structure of 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). NMR spectroscopy provides further details about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are complex and involve multiple steps. For example, the chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine include a melting point of 183-184°C. It is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of Tofacitinib citrate , a medication used to treat rheumatoid arthritis . The process involves an α-alkylation reaction followed by cyclization with amidine to form the pyrimidine core structure essential for the drug’s activity.
Antitubercular Activity
Modifications of the phenyl ring, such as the introduction of sulfonyl and chloro groups, have shown to impact the antitubercular activity against strains of Mycobacterium tuberculosis . This suggests potential for developing new antitubercular agents.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reference material for chromatographic analysis and mass spectrometry. It helps in identifying and quantifying substances within a sample and understanding their interactions .
Biopharma Production
The compound’s role in biopharma production is significant, particularly in the development of new therapeutic agents. Its structural features make it a valuable intermediate in the design of molecules with desired biological activities .
Advanced Battery Science
In the field of advanced battery science, the electrochemical properties of pyrimidine derivatives like this compound are of interest for the development of new materials for energy storage technologies .
Life Science Research
Lastly, in life science research, this compound is used in various protocols and experiments to understand cellular processes, signaling pathways, and the molecular basis of diseases .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-7-11-12(14)15-8-16-13(11)17(9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIDTDGOKALJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626068 | |
Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
252723-16-3 | |
Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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